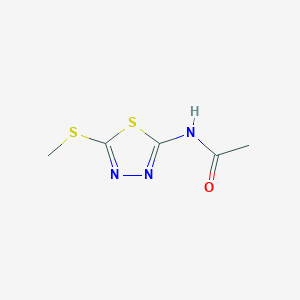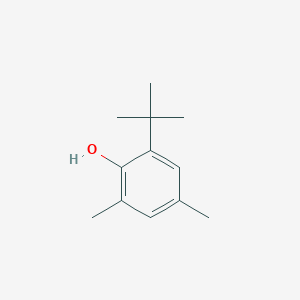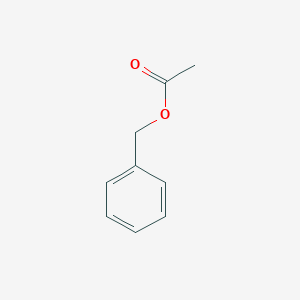
2-アセトアミド-4-(1H-インドール-3-イル)ブタン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate is a chemical compound belonging to the family of indole-based molecules. It has a molecular formula of C16H20N2O3 and a molecular weight of 288.34 g/mol. This compound is known for its potential biological activities and is often studied for its applications in various scientific fields.
科学的研究の応用
Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate typically involves the transformation of 4-(1H-indol-3-yl)butanoic acid into ethyl 4-(1H-indol-3-yl)butanoate, followed by further modifications. The reaction conditions often include the use of specific catalysts and solvents to facilitate the transformation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, amidation, and purification through techniques like chromatography.
化学反応の分析
Types of Reactions
Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
作用機序
The mechanism of action of ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate involves its interaction with specific molecular targets and pathways. The indole moiety in the compound is known to bind with high affinity to various receptors, influencing biological processes such as cell signaling and gene expression . The exact pathways and targets may vary depending on the specific application and biological context.
類似化合物との比較
Ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate lies in its specific structure and functional groups, which confer distinct biological activities and chemical reactivity.
特性
IUPAC Name |
ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-3-21-16(20)15(18-11(2)19)9-8-12-10-17-14-7-5-4-6-13(12)14/h4-7,10,15,17H,3,8-9H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEONLGJLYNAMEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CNC2=CC=CC=C21)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370640 |
Source


|
| Record name | ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110504-55-7 |
Source


|
| Record name | ethyl 2-acetamido-4-(1H-indol-3-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea](/img/structure/B43255.png)












